![molecular formula C10H10N2O3 B14197694 4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 847800-13-9](/img/structure/B14197694.png)
4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C10H10N2O3 This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 4-methylpyridin-2-amine with maleic anhydride. The reaction is carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate
- N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide
- 2-Amino-4-methylpyridine
Uniqueness
4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific structural features, including the combination of a pyridine ring with a butenoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
847800-13-9 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
4-[(4-methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7-4-5-11-8(6-7)12-9(13)2-3-10(14)15/h2-6H,1H3,(H,14,15)(H,11,12,13) |
Clé InChI |
VDWIEEKNRSGVLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
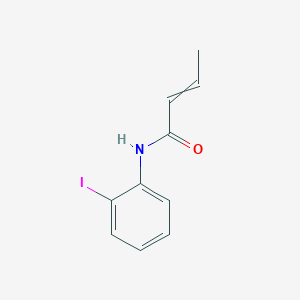
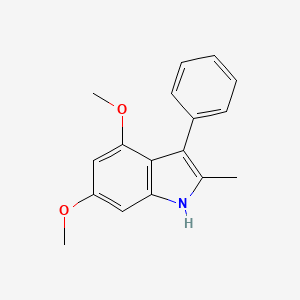
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
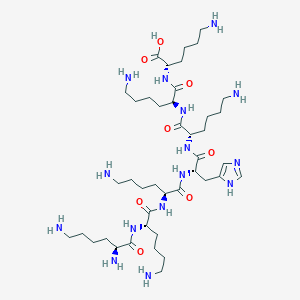


![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
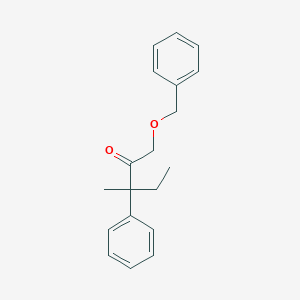

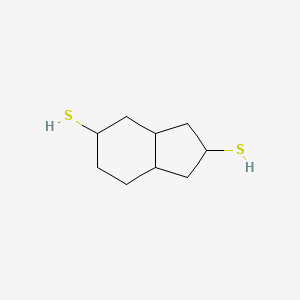
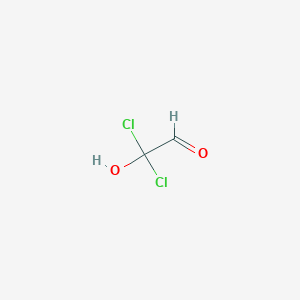
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
